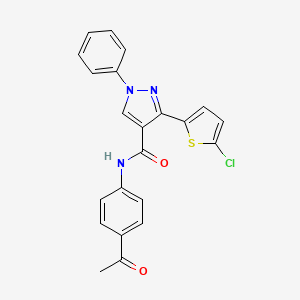
N-(4-acetylphenyl)-3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxamide, also known as ACTP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer treatment, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in cancer, inflammation, and neurodegenerative diseases. This compound inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation, and activates the p38 MAPK pathway, which induces cell cycle arrest and apoptosis in cancer cells. This compound also suppresses the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammatory responses. In addition, this compound attenuates oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that are relevant to its potential applications in scientific research. This compound induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines and chemokines, and attenuates oxidative stress-induced neuronal damage. This compound also has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. This compound has been shown to have potent anti-cancer activity against various cancer cell lines, with IC50 values ranging from 0.5 to 5 μM. This compound also has high selectivity towards cancer cells, with minimal effects on normal cells. In addition, this compound has low toxicity, with LD50 values ranging from 200 to 500 mg/kg in animal studies.
However, there are also limitations to using this compound in lab experiments. This compound is a novel compound that has not been extensively studied, and its long-term toxicity and pharmacokinetics are not well understood. In addition, the synthesis of this compound is complex and time-consuming, which may limit its availability for lab experiments.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxamide. One direction is to further investigate its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. Studies could focus on optimizing the synthesis of this compound, elucidating its mechanism of action, and evaluating its efficacy and safety in animal models and clinical trials.
Another direction is to explore the use of this compound as a tool compound for studying signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. This compound could be used to probe the function of specific signaling pathways and identify potential therapeutic targets.
Finally, future research could focus on developing analogs of this compound with improved potency, selectivity, and pharmacokinetics. Analog development could involve structure-activity relationship studies and medicinal chemistry optimization to identify compounds with enhanced efficacy and safety profiles.
Conclusion
This compound, or this compound, is a novel compound that has shown promising results in various areas of scientific research. This compound has potent anti-cancer activity, anti-inflammatory properties, and neuroprotective effects. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. Although there are limitations to using this compound in lab experiments, there are also several future directions for research, including further investigating its potential applications, using it as a tool compound, and developing analogs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxamide involves several steps, including the condensation of 2-acetylthiophene with hydrazine hydrate to form 3-(2-acetylthiophenyl) hydrazine. This intermediate is then reacted with 4-acetylphenyl isothiocyanate to form N-(4-acetylphenyl)-3-(2-acetylthiophenyl)-1,2,4-triazole-5-thione, which is further cyclized with phenylhydrazine to form N-(4-acetylphenyl)-3-(5-phenyl-1,2,4-triazol-3-yl)-1,2,4-oxadiazole-5-carboxamide. Finally, the chlorination of this intermediate with thionyl chloride and phosphorus pentachloride yields this compound.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR pathway and activating the p38 MAPK pathway.
In addition to cancer treatment, this compound has also been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages. This compound also suppresses the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammatory responses.
This compound has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects against oxidative stress-induced neuronal damage and amyloid beta-induced neurotoxicity. This compound attenuates oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reducing the production of reactive oxygen species.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-(5-chlorothiophen-2-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-14(27)15-7-9-16(10-8-15)24-22(28)18-13-26(17-5-3-2-4-6-17)25-21(18)19-11-12-20(23)29-19/h2-13H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOKWTADTBLGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2470791.png)
![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2470792.png)
![N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide](/img/structure/B2470796.png)
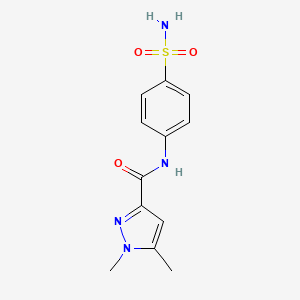
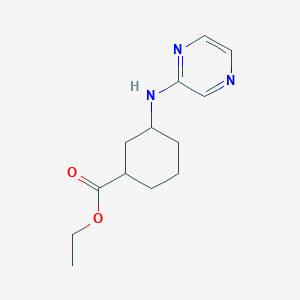

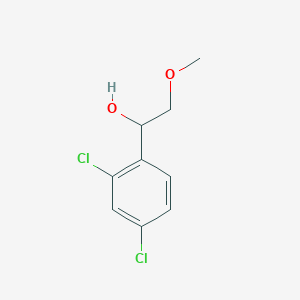
![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2470806.png)
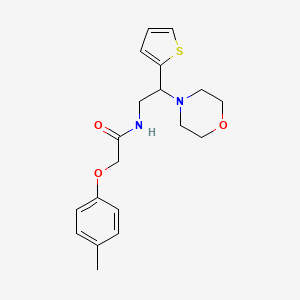
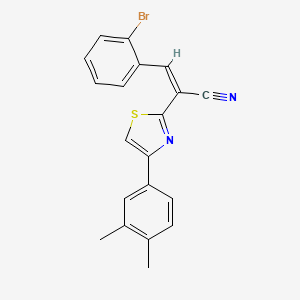
![(Z)-2-fluoro-N-(1-(4-(methylthio)phenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)benzamide](/img/structure/B2470810.png)
![N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide](/img/structure/B2470811.png)
![8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470813.png)
![1'-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2470814.png)